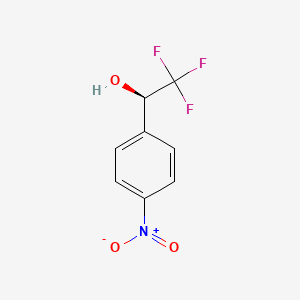
(R)-2,2,2-Trifluoro-1-(4-nitrophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol is a chiral compound characterized by the presence of trifluoromethyl and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and trifluoroacetaldehyde.
Reaction Conditions: The key step involves the addition of trifluoroacetaldehyde to 4-nitrobenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (1R)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone.
Reduction: Formation of (1R)-2,2,2-trifluoro-1-(4-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism by which (1R)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-2,2,2-trifluoro-1-(4-aminophenyl)ethan-1-ol: Similar structure but with an amino group instead of a nitro group.
(1R)-2,2,2-trifluoro-1-(4-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
(1R)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrophenyl group provides a site for further chemical modifications.
Propriétés
Formule moléculaire |
C8H6F3NO3 |
|---|---|
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
(1R)-2,2,2-trifluoro-1-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4,7,13H/t7-/m1/s1 |
Clé InChI |
UQFMTXANBPARMP-SSDOTTSWSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H](C(F)(F)F)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(C(F)(F)F)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


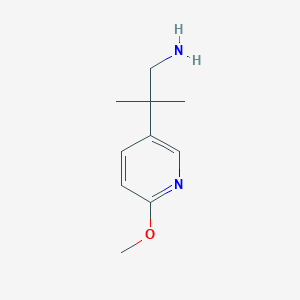
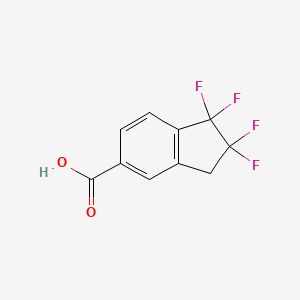
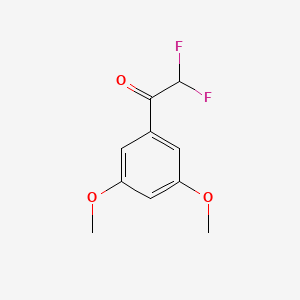
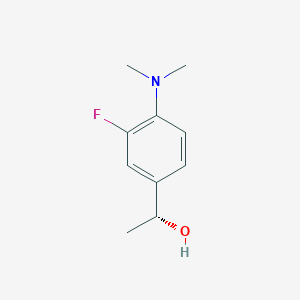
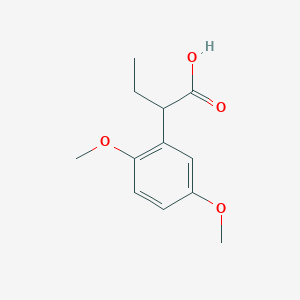
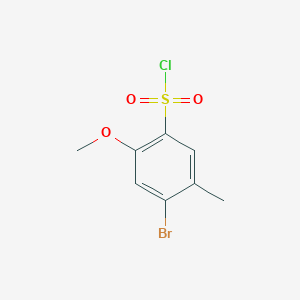
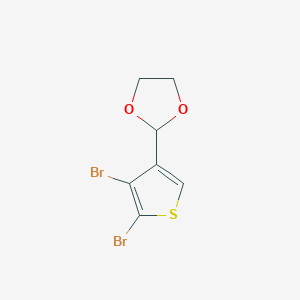

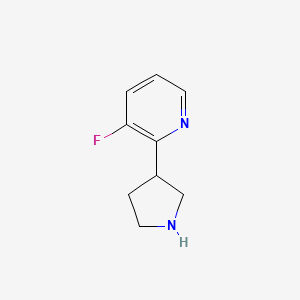
![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
![rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo](/img/structure/B13600003.png)
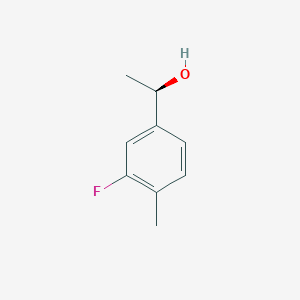
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
